REACTION_CXSMILES
|
Cl.Cl.[NH2:3][CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1.C(N(CC)CC)C.[F:16][C:17]1[CH:22]=[C:21]([F:23])[CH:20]=[CH:19][C:18]=1[N:24]1[C:33]2[C:28](=[CH:29][C:30]([F:53])=[C:31](OS(C3C(C(C)C)=CC(C(C)C)=CC=3C(C)C)(=O)=O)[N:32]=2)[C:27](=[O:54])[C:26]([C:55]([O:57][CH2:58][CH3:59])=[O:56])=[CH:25]1.O>C(O)C>[NH2:3][CH:4]1[CH2:8][CH2:7][N:6]([C:31]2[N:32]=[C:33]3[C:28]([C:27](=[O:54])[C:26]([C:55]([O:57][CH2:58][CH3:59])=[O:56])=[CH:25][N:24]3[C:18]3[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:17]=3[F:16])=[CH:29][C:30]=2[F:53])[CH2:5]1 |f:0.1.2|
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC1CNCC1
|
Name
|
|
Quantity
|
310 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(2,4,6-triisopropylbenzenesulfonyloxy)-1,8-naphthyridine-3-carboxylate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)N1C=C(C(C2=CC(=C(N=C12)OS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)F)=O)C(=O)OCC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was subjected to reaction at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the crystals thus deposited were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 5 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 96.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |